molecular formula C15H22N2O2 B2896777 Methyl 4-(4-phenylpiperazin-1-yl)butanoate CAS No. 1087613-95-3

Methyl 4-(4-phenylpiperazin-1-yl)butanoate

Cat. No. B2896777
CAS RN: 1087613-95-3
M. Wt: 262.353
InChI Key: PMMRWJHMHSTMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-phenylpiperazin-1-yl)butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly known as MPBD and belongs to the class of piperazine derivatives. This compound has been studied extensively for its pharmacological properties, which include its ability to act as an agonist of certain receptors in the brain. In

Scientific Research Applications

Optimization of PPARgamma Agonists

A study focused on optimizing the structure of PPARgamma agonists highlights the significance of phenyl alkyl ether moiety modifications to enhance aqueous solubility and biological activity. This research underscores the importance of structural modifications in developing potent and selective agonists with improved pharmacological profiles (J. Collins et al., 1998).

Analytical and Structural Characterization

Comprehensive analytical and structural characterization of synthetic cannabinoids reveals the complexity involved in identifying and understanding new psychoactive substances. Such studies are crucial for forensic and clinical applications, highlighting the role of advanced analytical techniques in drug analysis (M. Dybowski et al., 2021).

PET Imaging for Neuroinflammation

Research on PET imaging agents, such as [11C]CPPC for targeting CSF1R, demonstrates the application of chemical compounds in noninvasive imaging of neuroinflammation. This work contributes to the understanding of neuroinflammatory processes in various neuropsychiatric disorders and supports the development of new therapeutics (A. Horti et al., 2019).

properties

IUPAC Name

methyl 4-(4-phenylpiperazin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)8-5-9-16-10-12-17(13-11-16)14-6-3-2-4-7-14/h2-4,6-7H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMRWJHMHSTMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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